4-Ethynyl-2-methylpyrazole-3-carboxamide
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Overview
Description
4-Ethynyl-2-methylpyrazole-3-carboxamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, with the molecular formula C7H7N3O, features an ethynyl group at the 4-position, a methyl group at the 2-position, and a carboxamide group at the 3-position of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-2-methylpyrazole-3-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne reacts with a halogenated pyrazole derivative in the presence of a palladium catalyst and a copper co-catalyst.
Carboxamide Formation: The carboxamide group can be introduced by reacting the corresponding carboxylic acid derivative with ammonia or an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the employment of robust catalysts and reagents to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-2-methylpyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
4-Ethynyl-2-methylpyrazole-3-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Ethynyl-2-methylpyrazole-3-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
3-Aminopyrazole: Known for its use in the synthesis of pyrazolo[1,5-a]pyrimidines.
4-Aminopyrazole: Used as a precursor for various heterocyclic compounds.
5-Aminopyrazole: Explored for its biological activities, including anticancer and anti-inflammatory properties.
Uniqueness
4-Ethynyl-2-methylpyrazole-3-carboxamide is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of complex molecules with diverse applications .
Properties
IUPAC Name |
4-ethynyl-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-3-5-4-9-10(2)6(5)7(8)11/h1,4H,2H3,(H2,8,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPBTBLPZOVXOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C#C)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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